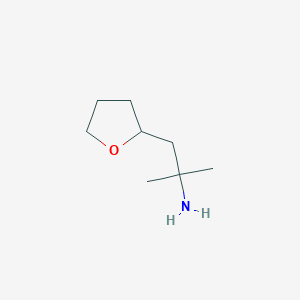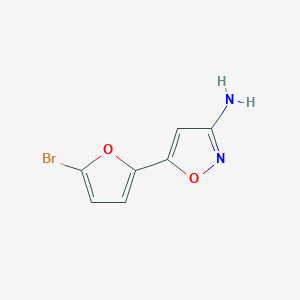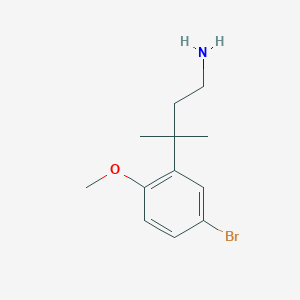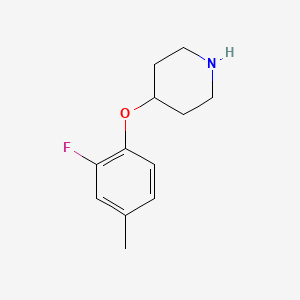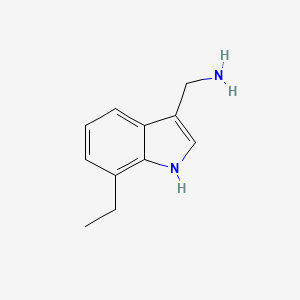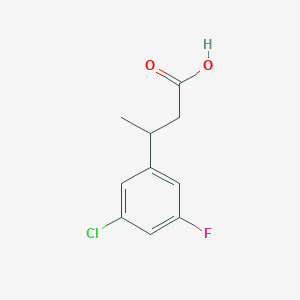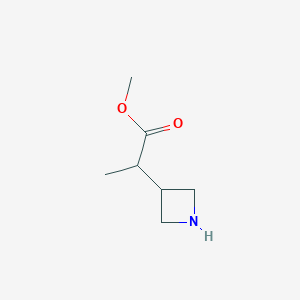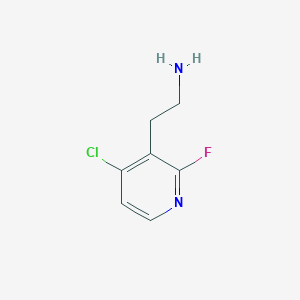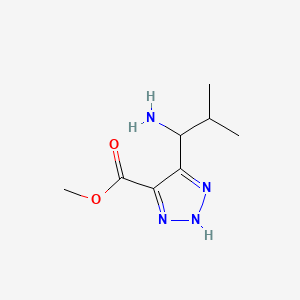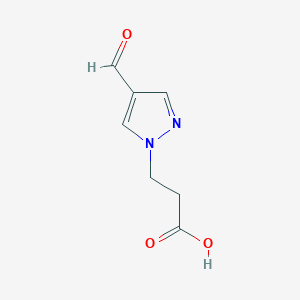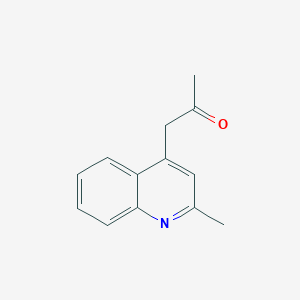
1-(2-Methylquinolin-4-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylquinolin-4-yl)propan-2-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. This compound, with the molecular formula C13H13NO, features a quinoline ring substituted with a methyl group at the 2-position and a propan-2-one moiety at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methylquinolin-4-yl)propan-2-one can be synthesized through several methods. One common approach involves the Friedländer synthesis, which combines an aromatic amine with a carbonyl compound in the presence of an acid catalyst. For this compound, 2-methylquinoline can be reacted with acetone under acidic conditions to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylquinolin-4-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 1-(2-Methylquinolin-4-yl)propan-2-ol.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenation using bromine or chlorination agents under controlled conditions.
Major Products:
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: 1-(2-Methylquinolin-4-yl)propan-2-ol.
Substitution: Various halogenated quinoline derivatives.
Scientific Research Applications
1-(2-Methylquinolin-4-yl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials due to its stable quinoline structure.
Mechanism of Action
The mechanism by which 1-(2-Methylquinolin-4-yl)propan-2-one exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact pathways involved can vary, but often include modulation of cellular processes like apoptosis, cell proliferation, and signal transduction.
Comparison with Similar Compounds
2-Methylquinoline: Lacks the propan-2-one moiety but shares the quinoline core structure.
4-Hydroxyquinoline: Features a hydroxyl group at the 4-position instead of the propan-2-one moiety.
Quinoline-2-carboxylic acid: An oxidized derivative of quinoline with a carboxylic acid group.
Uniqueness: 1-(2-Methylquinolin-4-yl)propan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H13NO |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
1-(2-methylquinolin-4-yl)propan-2-one |
InChI |
InChI=1S/C13H13NO/c1-9-7-11(8-10(2)15)12-5-3-4-6-13(12)14-9/h3-7H,8H2,1-2H3 |
InChI Key |
JGHHFETUNMAILF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


